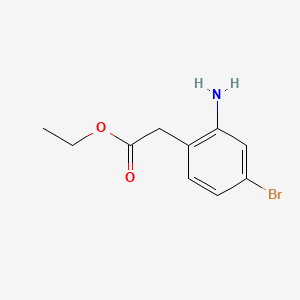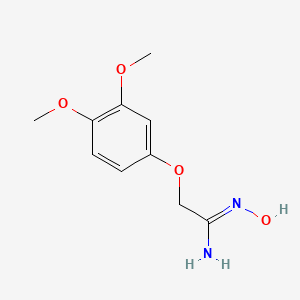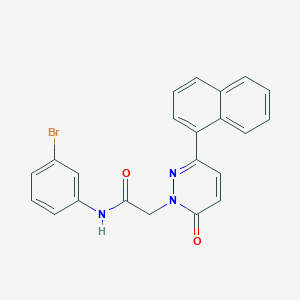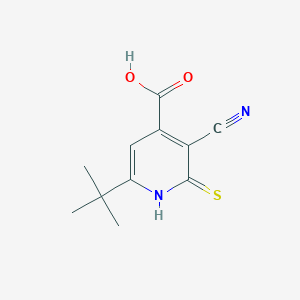![molecular formula C36H39P B14883977 dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky structure and steric properties. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to facilitate reactions that require high selectivity and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a suitable biphenyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include toluene and tetrahydrofuran, and the reaction is often catalyzed by a palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Substitution Reactions: Typically involve aryl halides and organometallic reagents such as boronic acids or stannanes. Conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or dimethylformamide.
Oxidative Addition: Requires the presence of a palladium(0) complex and an aryl halide.
Reductive Elimination: Facilitated by heating and the presence of a suitable ligand environment.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and drug intermediates.
Medicine: Facilitates the synthesis of pharmaceutical compounds, particularly those requiring high stereoselectivity.
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
作用机制
The compound exerts its effects by coordinating to a metal center, typically palladium, forming a stable complex. This complex then participates in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The bulky nature of the ligand provides steric hindrance, which enhances the selectivity of the catalytic process. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropylphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific steric properties and the ability to facilitate highly selective catalytic reactions. Compared to similar compounds, it offers a balance of steric bulk and electronic properties, making it particularly effective in palladium-catalyzed cross-coupling reactions.
属性
分子式 |
C36H39P |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H39P/c1-5-16-28(17-6-1)32-25-15-26-33(29-18-7-2-8-19-29)36(32)34-24-13-14-27-35(34)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
InChI 键 |
FSDFJGOWFBHORE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)

![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)

![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)









